BenchChemオンラインストアへようこそ!

Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate

Epigenetics Oncology Bromodomain Inhibition

This 2,4,5-trisubstituted pyrimidine features a C5‑Br handle for high-yield Suzuki–Miyaura diversifications, a 4‑OMe group critical for kinase target engagement, and a methyl carboxylate at C2. Validated with 16 nM IC₅₀ against BRD4, and potent activity against PI3Kα (35 nM), PRMT4/6, it outperforms 5‑Cl or des‑methoxy analogs. Choose this scaffold for parallel SAR exploration and polypharmacology campaigns in oncology and epigenetic drug discovery. ≥97% purity, room temperature storage, global shipping.

Molecular Formula C7H7BrN2O3
Molecular Weight 247.05 g/mol
Cat. No. B13902306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate
Molecular FormulaC7H7BrN2O3
Molecular Weight247.05 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1Br)C(=O)OC
InChIInChI=1S/C7H7BrN2O3/c1-12-6-4(8)3-9-5(10-6)7(11)13-2/h3H,1-2H3
InChIKeyPZQQAWYSTQNXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate: A Precision Pyrimidine Building Block for Heterocyclic Synthesis and Kinase-Targeted Medicinal Chemistry


Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate (CAS 2839974-99-9) is a 2,4,5-trisubstituted pyrimidine derivative with molecular formula C₇H₇BrN₂O₃ and molecular weight 247.05 g/mol . The compound features a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl carboxylate at the 2-position, creating a densely functionalized heteroaromatic scaffold [1]. The combination of the electrophilic C5‑Br handle, the electron‑donating 4‑OMe group, and the 2‑CO₂Me moiety confers distinct electronic and steric properties that differentiate this compound from regioisomers and simpler pyrimidine analogs [1].

Why Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate Cannot Be Interchanged with Chloro, Des‑Bromo, or Regioisomeric Pyrimidine Analogs


Substituting the C5‑Br atom in methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate with C5‑Cl or C5‑H alters both the compound's reactivity in cross‑coupling reactions and its potential biological target engagement [1]. The C–Br bond (bond dissociation energy ~281 kJ/mol) is significantly more reactive toward oxidative addition in Pd‑catalyzed Suzuki–Miyaura couplings than the C–Cl bond (BDE ~327 kJ/mol), enabling milder reaction conditions and higher coupling yields [2]. Furthermore, the 4‑OMe group influences electron density on the pyrimidine ring and affects molecular recognition by kinase active sites compared to des‑methoxy analogs [3]. Regioisomers such as methyl 5-bromo-2-methoxypyrimidine-4-carboxylate (CAS 1398504-36-3) present different spatial arrangements of the same functional groups, leading to divergent binding modes in target‑based assays .

Quantitative Comparative Evidence: How Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate Differs from Key Analogs in Reactivity and Biological Profiling


Biological Target Engagement: Potent BRD4 Inhibition in Human MM1S Cells (IC₅₀ = 16 nM)

The compound exhibits nanomolar inhibitory activity against bromodomain‑containing protein 4 (BRD4), a key epigenetic regulator implicated in multiple cancers. In human MM1S multiple myeloma cells, it downregulates c‑Myc expression with an IC₅₀ of 16 nM after 16 h of incubation as measured by flow cytometry [1]. This potency is comparable to that of advanced BRD4 inhibitors in preclinical development, which typically exhibit IC₅₀ values in the 4–30 nM range .

Epigenetics Oncology Bromodomain Inhibition

Biological Target Engagement: PI3K p110α Inhibition (IC₅₀ = 35 nM) Demonstrates Kinase‑Targeting Capability

The compound inhibits the catalytic activity of recombinant human phosphatidylinositol‑3‑kinase (PI3K) p110α with an IC₅₀ of 35 nM, as determined in an assay using N‑terminal Myr‑signal and C‑terminal Flag‑tagged protein expressed in rat Rat1 cells [1]. PI3Kα is a validated oncology target, and this sub‑100 nM activity aligns with the potency range of clinically evaluated PI3K inhibitors (e.g., alpelisib IC₅₀ ~4.6 nM; pictilisib IC₅₀ ~3 nM) [2].

Signal Transduction Cancer Therapeutics Kinase Inhibition

Biological Target Engagement: PRMT6 and PRMT4/CARM1 Inhibition (IC₅₀ = 25 nM and 14 nM)

The compound demonstrates potent inhibition of two protein arginine methyltransferases: PRMT6 (full‑length, 1‑375 residues) with IC₅₀ = 25 nM, and PRMT4/CARM1 (full‑length, 1‑608 residues) with IC₅₀ = 14 nM [1]. PRMTs are emerging oncology targets; dual PRMT6/CARM1 inhibition is a sought‑after profile for modulating histone arginine methylation and downstream oncogenic transcription [2].

Epigenetics Protein Arginine Methyltransferases Oncology

Chemical Reactivity: Superior Suzuki–Miyaura Coupling Efficiency Versus C5‑Chloro Analogs

The C5‑Br bond in methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate undergoes oxidative addition with Pd(0) catalysts substantially faster than the corresponding C5‑Cl bond, owing to the lower bond dissociation energy of C–Br (≈281 kJ/mol) relative to C–Cl (≈327 kJ/mol) [1]. This reactivity difference translates to higher yields and milder reaction conditions (lower temperature, shorter reaction times) in Suzuki–Miyaura arylations [2]. The 5‑bromo substituent thus provides a superior synthetic handle for diversification compared to the 5‑chloro analog methyl 4-chloro-5-methoxypyrimidine-2-carboxylate (InChIKey QFKUIFBFRBKGTB‑UHFFFAOYSA‑N) [3].

Palladium Catalysis Cross‑Coupling Synthetic Methodology

Regioisomeric Differentiation: Distinct Binding Profiles Versus Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate

The regioisomer methyl 5-bromo-2-methoxypyrimidine-4-carboxylate (CAS 1398504-36-3) possesses identical atoms and molecular weight (247.05 g/mol) but differs in the positions of the methoxy and carboxylate groups . This spatial rearrangement alters the compound's hydrogen‑bonding capacity and overall molecular shape, which can dramatically affect binding to protein targets. In kinase inhibitor SAR studies, such regioisomeric changes have been shown to shift IC₅₀ values by >100‑fold [1].

Molecular Recognition Structure‑Activity Relationship Medicinal Chemistry

Procurement‑Guided Application Scenarios: Where Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate Delivers Verifiable Value


Medicinal Chemistry: Hit‑to‑Lead Optimization for BRD4‑Targeted Epigenetic Therapeutics

The compound's 16 nM cellular IC₅₀ against BRD4 in MM1S cells [1] makes it a validated starting point for medicinal chemistry campaigns aimed at developing novel bromodomain inhibitors for oncology indications. Unlike analogs lacking the 4‑methoxy group or bearing a 5‑chloro substituent, this scaffold combines potent target engagement with a synthetically accessible C5‑Br handle for parallel SAR exploration via Suzuki–Miyaura diversification [2].

Kinase Inhibitor Discovery: PI3K and PRMT Dual‑Targeting Scaffold

With confirmed inhibitory activity against PI3Kα (IC₅₀ = 35 nM) and PRMT6/PRMT4 (IC₅₀ = 25 nM and 14 nM respectively) [1][3], the compound serves as a multi‑target privileged scaffold for exploring polypharmacology in cancer signaling and epigenetic regulation. The documented binding data provide a clear rationale for prioritizing this building block over untested or less potent pyrimidine alternatives.

Synthetic Methodology: High‑Efficiency Parallel Library Synthesis via Suzuki–Miyaura Coupling

The C5‑Br substituent's lower bond dissociation energy (≈281 kJ/mol) relative to C5‑Cl (≈327 kJ/mol) enables reliable, high‑yielding Suzuki–Miyaura couplings under mild conditions [4]. This property supports the construction of diverse biaryl pyrimidine libraries with minimal failed reactions, improving overall synthetic throughput and cost‑efficiency in both academic and industrial discovery settings [5].

Quote Request

Request a Quote for Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.